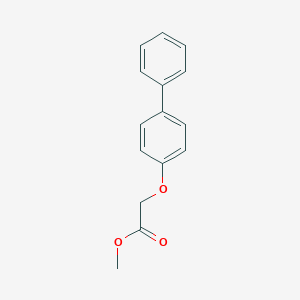

Methyl (biphenyl-4-yloxy)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-phenylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-15(16)11-18-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMVTGFZGFVODZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383129 | |

| Record name | methyl (biphenyl-4-yloxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54334-73-5 | |

| Record name | methyl (biphenyl-4-yloxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Methyl (biphenyl-4-yloxy)acetate

The synthesis of this compound primarily involves the formation of an ether linkage and an ester group. Established methods often utilize readily available precursors and standard organic reactions.

Esterification Reactions for Carboxylic Acid Derivatization

A common and direct route to this compound is through the esterification of its corresponding carboxylic acid, (biphenyl-4-yloxy)acetic acid. nih.gov This transformation can be achieved using several well-established methods:

Fischer-Speier Esterification : This classic method involves reacting (biphenyl-4-yloxy)acetic acid with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.ukpressbooks.pub The reaction is typically heated to drive the equilibrium towards the formation of the ester. chemguide.co.uk To maximize the yield, an excess of methanol can be used, or the water formed during the reaction can be removed. pressbooks.pub

DCC/DMAP Catalyzed Esterification : A milder and often more efficient method involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. organic-chemistry.org This reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) at room temperature. organic-chemistry.org The high yields and mild conditions make this method suitable for a variety of substrates, including those that may be sensitive to the harsh conditions of Fischer-Speier esterification. organic-chemistry.org

An alternative synthetic approach starts with p-hydroxybiphenyl (also known as 4-hydroxybiphenyl). This precursor is reacted with an ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate in a suitable solvent such as anhydrous acetone (B3395972). ijrpr.com This Williamson ether synthesis directly forms the ether linkage and introduces the acetate (B1210297) moiety, yielding Ethyl (biphenyl-4-yloxy)acetate. A subsequent transesterification with methanol could then produce this compound. pressbooks.pub

Precursor Chemistry and Stereocontrolled Synthesis Considerations

The primary precursors for the synthesis of this compound are 4-hydroxybiphenyl and a suitable acetate derivative (e.g., chloroacetic acid or its esters). ijrpr.com 4,4'-Biphenol is also a key starting material, where selective mono-alkylation is a critical step. researchgate.net

While this compound itself is achiral, considerations for stereocontrolled synthesis become crucial when preparing its chiral analogues. The introduction of chirality can be achieved through several strategies, which will be discussed in more detail in section 2.2.3. For instance, if a chiral center is desired on the acetate side chain, a chiral alcohol could be used in the esterification step, or a chiral auxiliary could be employed during the synthesis. nih.gov

Derivatization Strategies and Analogous Compound Synthesis

The core structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of analogues with potentially varied properties.

Structural Modifications of the Biphenyl (B1667301) Moiety

Substitution on the Phenyl Rings : Introducing substituents on one or both phenyl rings of the biphenyl moiety is a common strategy. This can be achieved by starting with appropriately substituted biphenyl precursors or by direct functionalization of the biphenyl ring system. For example, Suzuki-Miyaura cross-coupling reactions are frequently employed to synthesize substituted biphenyls by coupling a boronic acid with a halide. researchgate.net This allows for the introduction of a wide variety of functional groups, such as alkyl, alkoxy, nitro, and cyano groups, at specific positions. researchgate.netacs.org

Introduction of Heterocyclic Rings : Replacing one of the phenyl rings with a heterocycle, such as pyridine (B92270) or pyrimidine, can significantly alter the compound's properties. nih.gov These analogues can be synthesized through cross-coupling reactions where one of the coupling partners is a heterocyclic boronic acid or halide.

Ring Fusion : Creating fused ring systems, such as fluorene (B118485) or carbazole (B46965) derivatives, by linking the two phenyl rings can lead to more rigid and planar structures.

Below is a table summarizing some examples of structural modifications on the biphenyl moiety of related compounds.

| Starting Material | Reagents and Conditions | Modification | Resulting Structure Type | Reference |

| 2-(4-bromophenoxy)quinolin-3-carbaldehydes | Substituted boronic acids, Pd catalyst | Suzuki-Miyaura cross-coupling | Quinoline appended biaryls | researchgate.net |

| 4,4'-Biphenol | Benzyl bromoacetate, K2CO3 | O-alkylation | Symmetrically substituted biphenyls | sci-hub.se |

| 4-Cyano-1,1'-biphenol | 6-bromohexan-1-ol, K2CO3 | Etherification | Biphenyls with alkyl spacers | nih.gov |

Functional Group Interconversions at the Ester Linkage

The ester group is another key site for derivatization.

Hydrolysis : The methyl ester can be hydrolyzed to the corresponding carboxylic acid, (biphenyl-4-yloxy)acetic acid, under acidic or basic conditions. This carboxylic acid serves as a versatile intermediate for further modifications. nih.gov

Amide Formation : The carboxylic acid can be converted to an amide by reacting it with an amine in the presence of a coupling agent like DCC or HBTU. nih.gov This allows for the introduction of a wide range of amine-containing substituents.

Reduction : The ester can be reduced to the corresponding alcohol, 2-(biphenyl-4-yloxy)ethanol, using a reducing agent like lithium aluminum hydride (LiAlH4).

Transesterification : As mentioned earlier, the methyl ester can be converted to other esters by reacting it with a different alcohol in the presence of an acid or base catalyst. pressbooks.pub This is a straightforward method for introducing different alkyl or aryl groups to the ester functionality.

Conversion to Other Functional Groups : The ester can be a precursor for other functional groups. For instance, reaction with hydrazine (B178648) hydrate (B1144303) can convert the ester to the corresponding acetohydrazide, which can then be used to synthesize heterocyclic compounds like 1,2,4-triazoles or 1,3,4-thiadiazoles. ijrpr.comconnectjournals.com

The following table provides examples of functional group interconversions at the ester linkage of related compounds.

| Starting Ester/Acid | Reagents and Conditions | Transformation | Product Functional Group | Reference |

| Ethyl (biphenyl-4-yloxy)acetate | Hydrazine monohydrate, absolute alcohol | Hydrazinolysis | Acetohydrazide | ijrpr.com |

| (Biphenyl-4-yloxy)acetyl chloride | Thiosemicarbazide | Condensation | 1,3,4-Thiadiazole | connectjournals.com |

| (R)-2-phenylglycine methyl ester | NaBH4, LiCl | Reduction | Amino alcohol | nih.gov |

Synthesis of Chiral Analogues and Enantioselective Approaches

The synthesis of chiral analogues of this compound is of significant interest for various applications. Chirality can be introduced at different positions in the molecule.

Atropisomers : If the biphenyl moiety is appropriately substituted in the ortho positions, restricted rotation around the C-C single bond can lead to the existence of stable atropisomers. The enantioselective synthesis of such axially chiral biphenyls can be achieved using methods like transition-metal-catalyzed asymmetric cross-coupling reactions. snnu.edu.cn

Chiral Center on the Acetic Acid Moiety : A chiral center can be introduced on the carbon atom alpha to the carbonyl group. This can be accomplished through asymmetric alkylation of a suitable precursor. For example, phase-transfer catalysis using chiral cinchona-derived catalysts has been successfully employed for the enantioselective alkylation of related systems. acs.org

The pursuit of enantiomerically pure compounds often relies on either chiral resolution of a racemic mixture or, more efficiently, on asymmetric synthesis. Asymmetric hydrogenation, C-H activation, and various coupling reactions catalyzed by chiral transition metal complexes are powerful tools in this regard. acs.orgnih.gov

Below is a table outlining some approaches for synthesizing chiral analogues.

| Chirality Type | Synthetic Strategy | Key Reagents/Catalysts | Example Application | Reference |

| Axial Chirality | Asymmetric C-H Iodination | Pd-catalyst, chiral ligand | Kinetic resolution of pyridine N-oxides | snnu.edu.cn |

| Central Chirality (α-carbon) | Phase-Transfer Catalytic Alkylation | Cinchona-derived phase-transfer catalyst | Synthesis of (R)-α-alkylserines | acs.org |

| Central Chirality (substituent) | Sharpless Asymmetric Dihydroxylation | AD-mix-α or AD-mix-β | Synthesis of chiral diols | mdpi.com |

| Central Chirality | Asymmetric Hydrogenation | Chiral Rhodium or Iridium complexes | Synthesis of chiral amines | acs.org |

Reactivity Profiles and Mechanistic Insights in Organic Reactions

The reactivity of this compound is primarily dictated by its constituent functional groups: the ester, the ether linkage, and the biphenyl aromatic system. These groups govern its participation in a range of organic reactions, from fundamental substitutions to more complex cascade sequences.

Role in Nucleophilic Acyl Substitution Reactions

As an ester, this compound is susceptible to nucleophilic acyl substitution. This class of reactions involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, followed by the elimination of a leaving group—in this case, the methoxy (B1213986) group (-OCH₃).

Key nucleophilic acyl substitution reactions for this compound include:

Hydrolysis: In the presence of water, particularly under acidic or basic catalysis, the ester group is hydrolyzed. Basic hydrolysis, or saponification, is typically irreversible as the resulting carboxylate anion is deprotonated under the reaction conditions, forming (biphenyl-4-yloxy)acetic acid upon acidic workup. Acid-catalyzed hydrolysis is an equilibrium process.

Amidation: The compound reacts with ammonia (B1221849) or primary/secondary amines to form the corresponding amide, (biphenyl-4-yloxy)acetamide. This reaction is a common method for creating amide bonds from ester precursors.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl group, yielding a new ester.

The general mechanism proceeds via a two-step addition-elimination pathway. The reactivity of the acyl carbon is influenced by the electron-withdrawing nature of the adjacent oxygen atom, making it a prime target for nucleophiles.

Table 1: Nucleophilic Acyl Substitution Reactions of this compound

| Reaction Type | Nucleophile | Product | Conditions |

|---|---|---|---|

| Basic Hydrolysis | Hydroxide (e.g., NaOH) | (Biphenyl-4-yloxy)acetic acid | Aqueous solution, heat |

| Amidation | Amine (R-NH₂) | N-alkyl-(biphenyl-4-yloxy)acetamide | Heat, with or without solvent |

| Transesterification | Alcohol (R-OH) | Alkyl (biphenyl-4-yloxy)acetate | Acid or base catalyst |

Participation in Cascade and Multicomponent Reactions (e.g., Michael Addition/Cyclization)

Cascade reactions, where a single event triggers a series of subsequent intramolecular transformations, and multicomponent reactions (MCRs), where three or more reactants combine in a single pot, are powerful tools for building molecular complexity. beilstein-journals.orgresearchgate.net

While specific documented examples of this compound participating in complex cascade or multicomponent reactions are not prevalent in the literature, its structure offers theoretical possibilities. The Michael reaction, a conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor), is a key step in many cascade sequences. wikipedia.orgresearchgate.net

For this compound to act as a Michael donor, a base would be required to deprotonate the α-carbon (the carbon adjacent to the carbonyl group), forming an enolate. This enolate could then, in principle, add to a suitable Michael acceptor. A subsequent intramolecular cyclization could then lead to more complex heterocyclic structures. However, the acidity of this α-proton is not exceptionally high, and stronger bases or specific catalytic activation would likely be necessary.

Investigation of Catalytic Systems Employed in Reactions Involving the Compound (e.g., Bifunctional Squaramide Catalysis)

Modern organic synthesis heavily relies on sophisticated catalytic systems to control reactivity and selectivity. For reactions like the potential Michael additions discussed above, organocatalysis has emerged as a powerful strategy.

Bifunctional Squaramide Catalysis: This type of catalysis utilizes a squaramide scaffold linked to a basic moiety (like a tertiary amine from a Cinchona alkaloid). rsc.orgnih.govgrafiati.com The squaramide's N-H groups act as a hydrogen-bond donor, activating the electrophile (e.g., a Michael acceptor), while the basic site deprotonates the nucleophile. nih.gov This dual activation within a single chiral catalyst allows for high efficiency and enantioselectivity in reactions such as Michael additions. rsc.orgresearchgate.net

Although bifunctional squaramide catalysts are widely used for asymmetric Michael additions and cascade reactions, their specific application in reactions involving this compound as a substrate is not documented in available research. The application of such a catalyst would be a novel approach to potentially functionalize the α-position of the ester in an enantioselective manner.

Other catalytic systems relevant to biphenyl derivatives include palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) for modifying the aromatic rings, though these typically target aryl halides or boronic acids rather than the ester itself. acs.orgresearchgate.net

Chemical Stability and Degradation Pathways under Various Conditions

Understanding the stability of a compound is crucial for its synthesis, storage, and application. The primary degradation pathway for this compound involves the hydrolysis of the ester linkage.

Acidic and Basic Conditions: The compound is most susceptible to degradation in aqueous acidic or basic solutions. nih.gov Under these conditions, it hydrolyzes to form (biphenyl-4-yloxy)acetic acid and methanol . The rate of degradation is expected to increase with temperature. nih.gov

Oxidative Conditions: The biphenyl and ether moieties are generally stable to mild oxidation. However, harsh oxidizing agents could potentially cleave the ether bond or oxidize the aromatic rings.

Thermal Stability: The biphenyl ether core is thermally robust. Thermogravimetric analysis (TGA) of similar aromatic ester structures shows that decomposition typically occurs at high temperatures, often above 200-300°C. sid.iracs.org The initial degradation would likely involve the loss of the ester group.

Forced degradation studies, which intentionally expose a compound to harsh conditions, are used to predict its stability and identify potential degradation products. nih.gov A summary of expected stability is provided below.

Table 2: Stability Profile and Degradation of this compound

| Condition | Stability | Primary Degradation Pathway | Major Degradation Products |

|---|---|---|---|

| Neutral Aqueous | Generally stable at RT | Slow hydrolysis | (Biphenyl-4-yloxy)acetic acid, Methanol |

| Acidic Aqueous (e.g., HCl) | Unstable, especially with heat | Acid-catalyzed hydrolysis | (Biphenyl-4-yloxy)acetic acid, Methanol |

| Basic Aqueous (e.g., NaOH) | Unstable, especially with heat | Base-catalyzed hydrolysis (saponification) | (Biphenyl-4-yloxy)acetic acid (as salt), Methanol |

| Thermal (in inert atm) | Stable to high temperatures | Fragmentation | - |

| Photochemical | Generally stable | - | - |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through one- and two-dimensional experiments, the chemical environment and connectivity of each proton and carbon atom in Methyl (biphenyl-4-yloxy)acetate can be mapped out.

The ¹H NMR spectrum of this compound provides key information about the different types of protons present in the molecule. The aromatic region of the spectrum is complex due to the nine protons on the biphenyl (B1667301) system. Protons on the phenyl ring attached to the substituent are typically designated H-2', H-3', H-5', and H-6', while protons on the other ring are H-2, H-3, H-4, H-5, and H-6.

The signals for the biphenyl protons generally appear as a complex multiplet in the range of δ 7.0 to 7.7 ppm. rsc.orggoogle.com The protons on the phenyl ring directly attached to the oxygen atom (H-2' and H-6') are expected to be shifted slightly upfield compared to the others due to the electron-donating effect of the ether oxygen. The methylene (B1212753) protons (-OCH₂-) of the acetate (B1210297) group are characteristically found as a singlet at approximately δ 4.7-4.8 ppm, while the methyl protons (-OCH₃) also appear as a sharp singlet, typically around δ 3.7-3.8 ppm. google.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Biphenyl-H | 7.00 - 7.70 | Multiplet (m) |

| Methylene (-OCH₂-) | ~ 4.75 | Singlet (s) |

| Methyl (-OCH₃) | ~ 3.75 | Singlet (s) |

The ¹³C NMR spectrum provides information on all the unique carbon environments within the molecule. For this compound, 15 distinct signals are expected, corresponding to its 15 carbon atoms, unless there is accidental overlap. The carbonyl carbon (C=O) of the ester group is the most downfield signal, typically appearing around δ 169-171 ppm. rsc.orgdocbrown.info The carbons of the biphenyl rings resonate in the aromatic region (δ 115-158 ppm). The carbon atom attached to the ether oxygen (C-4') is shifted downfield (around δ 157 ppm), while the carbon at the junction of the two rings (C-1') is also distinct. The methylene carbon (-OCH₂-) signal is expected around δ 65-70 ppm, and the methyl carbon (-OCH₃) signal appears upfield, typically around δ 52 ppm. msu.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 169.0 - 171.0 |

| Biphenyl C-4' (C-O) | ~ 157.0 |

| Biphenyl C-1 | ~ 140.0 |

| Biphenyl C-1' | ~ 134.0 |

| Biphenyl Aromatic CHs | 115.0 - 130.0 |

| Methylene (-OCH₂-) | 65.0 - 70.0 |

| Methyl (-OCH₃) | ~ 52.0 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal coupling between adjacent protons. This is particularly useful for assigning the protons within each phenyl ring of the biphenyl moiety, showing correlations between H-2/H-3, H-3/H-4, etc. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the proton signals of the methylene and methyl groups to their corresponding carbon signals and connect the aromatic proton signals to their respective aromatic carbon signals. nih.govrsc.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. Key expected correlations for this compound would include:

A correlation from the methylene protons (-OCH₂-) to the carbonyl carbon (C=O) and the aromatic carbon C-4'.

A correlation from the methyl protons (-OCH₃) to the carbonyl carbon (C=O).

Correlations between protons on one phenyl ring and carbons on the other, confirming the biphenyl linkage. plos.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. For this compound (C₁₅H₁₄O₃), the calculated exact mass is 242.0943 g/mol . epa.gov The detection of the molecular ion peak [M]⁺ or a quasi-molecular ion such as [M+H]⁺ or [M+Na]⁺ at a mass-to-charge ratio (m/z) corresponding to this value confirms the molecular formula. miamioh.edunih.govresearchgate.net

Fragmentation analysis provides further structural proof. Common fragmentation pathways for this molecule under electron ionization (EI) or electrospray ionization (ESI) would include:

Loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 211.

Cleavage of the ester, leading to a fragment corresponding to the biphenyl-4-yloxy acetyl cation.

Cleavage of the ether bond, resulting in ions corresponding to the biphenyl-4-oxide radical cation (m/z 170) or the phenoxy cation.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibration Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound will show several key absorption bands that confirm its structure.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | 1735 - 1750 |

| C-O-C (Ether & Ester) | Asymmetric Stretch | 1250 - 1200 |

| C-O-C (Ether & Ester) | Symmetric Stretch | 1150 - 1050 |

| C=C (Aromatic) | Stretch | 1600 & 1475 |

| C-H (Aromatic) | Stretch | 3100 - 3000 |

| C-H (Aliphatic) | Stretch | 3000 - 2850 |

The most prominent band is the strong C=O stretching vibration of the ester group. sci-hub.se The presence of two distinct C-O stretching bands for the ether and ester linkages, along with the characteristic bands for the aromatic rings, provides clear evidence for the proposed structure. ijrpr.com

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Table 4: Crystallographic Data for the Analogous Compound (Biphenyl-4-yloxy)acetic acid nih.gov

| Parameter | Value |

| Molecular Formula | C₁₄H₁₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.9118 |

| b (Å) | 28.5786 |

| c (Å) | 6.9017 |

| β (°) | 109.631 |

| Volume (ų) | 1098.27 |

| Z | 4 |

| Dihedral Angle (phenyl rings) | 47.51° |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Determination

As of the current available scientific literature, there are no specific studies focused on the chiroptical properties of this compound. Research employing techniques such as Circular Dichroism (CD) or Vibrational Circular Dichroism (VCD) to determine the enantiomeric purity or absolute configuration of this specific compound has not been published.

While chiroptical spectroscopy is a powerful tool for elucidating the three-dimensional structure of chiral molecules, its application is contingent on the molecule possessing chiral elements and the existence of enantiomers. In the case of this compound, the molecule itself is not inherently chiral. The biphenyl system could potentially exhibit atropisomerism if rotation around the central carbon-carbon bond is sufficiently hindered, which would give rise to stable enantiomers. However, for unsubstituted or lightly substituted biphenyls, the barrier to rotation is generally low, and the molecule exists as a rapidly equilibrating mixture of conformers at room temperature.

For related biphenyl compounds, chiroptical studies have been instrumental. For instance, the absolute configurations of various chiral biphenyl derivatives have been successfully determined using a combination of experimental CD spectroscopy and theoretical calculations. These studies typically involve comparing the experimentally measured CD spectrum with the calculated spectra for different possible stereoisomers. A good match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration.

Although no direct data exists for this compound, should a synthetic route be developed that introduces a chiral center or creates conditions for stable atropisomerism, chiroptical spectroscopy would be an essential analytical method. In such a hypothetical scenario, one would expect to perform the following:

Enantiomeric Separation: The racemic mixture would first need to be separated into its constituent enantiomers, typically using chiral chromatography.

Circular Dichroism Spectroscopy: The CD spectra of the separated enantiomers would be recorded. Enantiomers of a chiral compound produce mirror-image CD spectra.

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations would be employed to predict the CD spectra for the different possible absolute configurations (e.g., R and S, or M and P for atropisomers).

Comparison and Assignment: The experimentally obtained CD spectrum would be compared with the calculated spectra to assign the absolute configuration to each enantiomer.

Without such dedicated research into chiral variants of this compound, any discussion of its chiroptical properties remains speculative.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic nature of Methyl (biphenyl-4-yloxy)acetate. These methods provide a detailed picture of electron distribution, which governs the molecule's geometry, stability, and chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For compounds structurally similar to this compound, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, are employed to optimize the molecular geometry. nih.gov These calculations determine the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation.

Theoretical calculations for related biphenyl (B1667301) structures have successfully predicted bond lengths, bond angles, and torsion angles that are in good agreement with experimental X-ray diffraction data. researchgate.netresearchgate.net For instance, in a related biphenyl carboxylate, the dihedral angle between the aromatic rings of the biphenyl fragment was calculated to be minimal, indicating a nearly planar conformation in that region, while torsion angles across ester groups revealed anti-periplanar conformations. researchgate.net

Energetic properties are also a key output of DFT studies. The ground-state dipole moment (μg) for a similar compound, methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate, was calculated to be 1.2936 Debye, providing a quantitative measure of the molecule's polarity. nih.govresearchgate.net Furthermore, interaction energies within crystal structures can be computed, breaking them down into electrostatic, polarization, dispersion, and repulsion components to understand the forces governing molecular packing. nih.govresearchgate.net

Table 1: Illustrative DFT-Calculated Properties for a Structurally Similar Biphenyl Compound Data based on methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate. nih.govresearchgate.net

| Parameter | Calculated Value |

|---|---|

| Dipole Moment (μg) | 1.2936 Debye |

| Total Interaction Energy (Etot) | -167.9 kJ mol⁻¹ |

| - Electrostatic Energy (Eele) | -41.9 kJ mol⁻¹ |

| - Dispersion Energy (Edis) | -209.7 kJ mol⁻¹ |

| - Repulsion Energy (Erep) | 108.9 kJ mol⁻¹ |

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. nih.govmalayajournal.org A large energy gap suggests high stability and low chemical reactivity. rasayanjournal.co.in

For a related biphenyl derivative, the HOMO and LUMO energies were calculated at -6.2450 eV and -1.7246 eV, respectively, resulting in an energy gap of 4.5203 eV. nih.govresearchgate.net This substantial gap indicates that the molecule is chemically stable. FMO analysis helps in understanding charge transfer within the molecule. malayajournal.orgrsc.org

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are used to predict reactive sites for electrophilic and nucleophilic attacks. malayajournal.orgrasayanjournal.co.in On an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack. researchgate.netresearchgate.net For this compound, the negative regions are expected to be localized around the oxygen atoms of the ether and ester groups, identifying them as the most probable sites for electrophilic interaction. researchgate.net

Table 2: FMO Properties of a Related Biphenyl Compound Data based on methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate. nih.govresearchgate.net

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2450 |

| LUMO | -1.7246 |

| Energy Gap (ΔE) | 4.5203 |

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration and Solvent Effects

While quantum calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules, allowing for the exploration of the conformational landscape of this compound. This is particularly important for flexible molecules, as it reveals the different shapes the molecule can adopt and the energy barriers between them.

MD simulations are also instrumental in studying the effects of the solvent on the molecule's structure and dynamics. By simulating the molecule in a box of explicit solvent molecules (like water), researchers can observe how interactions with the solvent influence conformational preferences and the accessibility of different parts of the molecule. For related compounds like methyl sulfonyl acetate (B1210297) derivatives, MD simulations have been used to confirm the stability and integrity of ligand-protein complexes, demonstrating the utility of this technique in a biological context. researchgate.net

In Silico Prediction of Potential Binding Sites and Molecular Interactions

In silico techniques, particularly molecular docking, are essential for predicting how a molecule like this compound might interact with biological targets such as proteins or enzymes. laurinpublishers.com Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor, calculating a binding affinity or score that estimates the strength of the interaction. rasayanjournal.co.inresearchgate.net

Studies on various biphenyl derivatives have demonstrated the effectiveness of this approach. For example, biphenyl compounds have been docked into the active sites of targets like the SARS-CoV-2 protein and oncogene proteins, revealing key interactions. researchgate.netrasayanjournal.co.in These interactions typically include hydrogen bonds, hydrophobic interactions, and C-H···π interactions, which stabilize the ligand-receptor complex. rasayanjournal.co.inniscpr.res.in By docking this compound into the active sites of various enzymes, one can hypothesize its potential biological activity and mechanism of action.

Table 3: Example Binding Affinities of Biphenyl Derivatives with Protein Targets

| Compound Type | Protein Target | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid | SARS-Covid-2 (Omicron) | -7.6 | researchgate.net |

| 4-(tert-butyl)-4-methoxy-1,1-biphenyl | Oncogene protein (5P21) | -7.1 | rasayanjournal.co.in |

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry can elucidate the mechanisms of chemical reactions by calculating the energies of reactants, products, and, most importantly, transition states. Transition state calculations map the entire reaction pathway, identifying the highest energy point (the transition state) which corresponds to the activation energy of the reaction.

For the synthesis of this compound, which could be formed via reactions like Williamson ether synthesis followed by esterification, transition state calculations could be used to compare different synthetic routes. By modeling the movement of atoms as reactants transform into products, this method can confirm the steps of a proposed mechanism, identify key intermediates, and predict reaction kinetics. This provides a detailed understanding of the reaction at a molecular level that is often inaccessible through experimental means alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling using Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.gov To build a QSAR model for a class of compounds including this compound, a set of molecular descriptors is first calculated for each molecule. isef.net These descriptors are numerical values that encode different aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics.

Statistical methods are then used to build a mathematical model that relates these descriptors to the observed activity. For example, in a study of N-[4-(quinolin-4-yloxy)phenyl]benzenesulfonamides, QSAR models were created using techniques like CoMFA (Comparative Molecular Field Analysis) and FFANN (Feed-Forward Artificial Neural Network). nih.gov These models demonstrated good predictive power, with high R² values for both the training and test sets of compounds. nih.gov Such models can then be used to predict the activity of new, unsynthesized compounds like this compound and to guide the design of more potent analogues.

Table 4: Example of QSAR Model Validation Statistics for Related Compounds Data based on N-[4-(quinolin-4-yloxy)phenyl]benzenesulfonamides. nih.gov

| QSAR Model Type | Training Set R² | Test Set R² |

|---|---|---|

| CoMFA | 0.8900 | 0.8171 |

| LSSVM | 0.8477 | 0.8218 |

| FFANN | 0.8314 | 0.8522 |

Pharmacological Research and Molecular Target Interactions in Vitro Studies

Investigation as an IP Receptor Antagonist in Cellular and Biochemical Assays

The potential of Methyl (biphenyl-4-yloxy)acetate to act as an antagonist of the IP receptor has been a focus of in vitro pharmacological evaluation. The IP receptor, a member of the G-protein coupled receptor family, is the primary receptor for prostacyclin (PGI2), a lipid mediator involved in various physiological processes, including vasodilation and inhibition of platelet aggregation. nih.gov

Ligand Binding Studies and Receptor Affinity Determination

Binding studies have suggested the existence of IP receptor subtypes, though cloning studies have not confirmed this. nih.gov The interaction of ligands with these receptors is crucial for initiating downstream signaling cascades. nih.gov

Downstream Signaling Pathway Modulation in In Vitro Systems

The IP receptor primarily couples to the Gs alpha subunit of G proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.govucm.es To evaluate this compound as an antagonist, its ability to inhibit the agonist-induced production of cAMP is assessed. In a typical in vitro functional assay, cells expressing the IP receptor are stimulated with a known IP receptor agonist, like iloprost (B1671730) or PGI2, in the presence and absence of varying concentrations of this compound. A reduction in the agonist-stimulated cAMP production would indicate antagonistic activity.

The coupling of the IP receptor to downstream signaling can be influenced by modifications of the receptor's C-terminal. nih.gov Furthermore, PGI2 signaling can also involve other pathways, such as those mediated by protein kinase A (PKA) and the stimulation of ERK1/2. nih.gov The antagonistic potential of a compound like this compound would be further characterized by its ability to block these alternative signaling events.

Evaluation of BLT Inhibitory Activity in Cellular Models of Inflammation

In addition to its potential role as an IP receptor antagonist, this compound has been investigated for its capacity to inhibit the activity of the BLT1 receptor. BLT1 is a high-affinity receptor for leukotriene B4 (LTB4), a potent lipid mediator of inflammation that plays a critical role in the recruitment and activation of leukocytes. researchgate.netnih.gov

Cellular Assays for Anti-Inflammatory Effects (e.g., cytokine production, cell migration)

The anti-inflammatory potential of this compound as a BLT inhibitor can be assessed using various cellular assays. A primary functional assay is the inhibition of LTB4-induced cell migration (chemotaxis). In this assay, immune cells, such as neutrophils or monocytes, are placed in a chemotaxis chamber, and their migration towards a gradient of LTB4 is measured in the presence and absence of this compound. A reduction in cell migration would indicate a functional blockade of the BLT1 receptor.

Another key cellular assay involves measuring the effect of the compound on the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), from immune cells stimulated with inflammatory agents like lipopolysaccharide (LPS). jst.go.jpgoogle.com The ability of this compound to suppress cytokine production would provide further evidence of its anti-inflammatory activity.

Structure-Activity Relationship (SAR) Elucidation within Biological Contexts (In Vitro)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule like this compound influences its biological activity. These studies involve synthesizing and testing a series of structurally related analogs to identify the key chemical moieties responsible for target binding and functional effects.

For the biphenyl-4-yloxyacetic acid scaffold, SAR studies would explore how modifications to the biphenyl (B1667301) rings (e.g., substitution with different functional groups), the ether linkage, and the methyl acetate (B1210297) group impact its potency and selectivity as an IP receptor antagonist and a BLT inhibitor. For instance, studies on related biphenyl compounds have shown that substitutions on the biphenyl ring can significantly alter their biological activity.

The provided search results allude to SAR studies on various biphenyl-containing compounds and other molecules targeting the IP receptor and leukotriene pathways. tandfonline.comresearchgate.net For example, research on honokiol (B1673403) derivatives, which also contain a biphenyl skeleton, has demonstrated that modifications to the biphenyl rings and their substituents can significantly impact their anti-inflammatory activities. jst.go.jp Similarly, SAR studies on other receptor antagonists have highlighted the importance of specific structural features for high-affinity binding and functional antagonism. nih.govresearchgate.net

A hypothetical SAR study for this compound might involve the variations summarized in the table below, with the goal of optimizing its activity at the IP and BLT receptors.

| Modification Area | Example Modifications | Potential Impact on Activity |

| Biphenyl Ring System | Introduction of electron-withdrawing or electron-donating groups; altering the substitution pattern. | Could influence receptor binding affinity and selectivity. |

| Ether Linkage | Replacement with a thioether, amine, or amide linker. | May affect the molecule's conformation and interaction with the receptor binding pocket. |

| Methyl Acetate Group | Conversion to a carboxylic acid, amide, or other ester groups. | Could impact potency and pharmacokinetic properties. |

Impact of Biphenyl Substituents on Target Affinity and Efficacy

The biphenyl moiety is a common scaffold in medicinal chemistry, and its substitution pattern can profoundly influence a compound's interaction with its biological target. Structure-activity relationship (SAR) studies on various biphenyl-containing molecules have consistently demonstrated that the nature, position, and stereochemistry of substituents on the biphenyl rings are critical determinants of binding affinity and efficacy.

Systematic modifications of the biphenyl core have revealed that both electronic and steric factors play a significant role. For instance, in a series of biphenyl derivatives targeting the angiotensin II receptor, the introduction of electron-withdrawing groups, such as a cyano group, was found to enhance binding affinity by increasing the electron deficiency of the aromatic system smolecule.com. Conversely, the addition of bulky substituents can either enhance or diminish activity depending on the topology of the target's binding pocket. Strategic placement of substituents can also induce a specific torsional angle between the two phenyl rings, which can be crucial for optimal interaction with the target protein .

In the context of biphenyl-4-yloxy acetic acid derivatives, research has shown that substituents on the terminal phenyl ring significantly impact their anti-inflammatory and analgesic activities ijpsjournal.com. For example, studies on a series of 1,3,4-oxadiazole (B1194373) derivatives of biphenyl-4-yloxy acetic acid revealed that the presence and position of various functional groups led to a range of biological responses ijpsjournal.com.

To illustrate the potential impact of biphenyl substituents on the affinity of a hypothetical target for this compound analogs, the following table presents data synthesized from studies on related biphenyl compounds.

| Substituent on Biphenyl Ring | Position | Observed/Predicted Impact on Target Affinity | Rationale |

|---|---|---|---|

| Methyl | 4' | Potentially Increased | Enhances hydrophobicity, which can be favorable for binding to hydrophobic pockets in target proteins. |

| Chloro | 4' | Potentially Increased | Can form halogen bonds with the protein backbone or side chains, contributing to binding affinity. |

| Nitro | 4' | Potentially Increased | Acts as a strong electron-withdrawing group and can participate in hydrogen bonding. |

| Amino | 4' | Variable | Can act as a hydrogen bond donor and acceptor, but its effect is highly dependent on the specific interactions within the binding site. |

| Carboxyl | 4' | Potentially Increased | Can form strong ionic interactions and hydrogen bonds with polar residues in the binding pocket. |

These examples underscore the principle that even minor modifications to the biphenyl scaffold can lead to significant changes in biological activity. Therefore, a systematic exploration of various substituents on the biphenyl core of this compound would be a critical step in optimizing its potency and selectivity for a given molecular target.

Role of the Ester Moiety in Biological Recognition and Metabolism

The methyl ester group in "this compound" is not merely a passive component of the molecule; it plays a crucial role in its biological properties, including its recognition by target proteins and its metabolic fate. Ester moieties are frequently incorporated into drug candidates to modulate their physicochemical properties, such as solubility and membrane permeability.

In many instances, methyl esters can act as prodrugs. A prodrug is an inactive or less active compound that is metabolized in the body to produce the active drug. In the case of "this compound," it is plausible that the methyl ester undergoes hydrolysis by esterase enzymes, such as carboxylesterases, which are abundant in the liver, plasma, and other tissues, to yield the corresponding carboxylic acid, "(Biphenyl-4-yloxy)acetic acid". This carboxylic acid is often the more biologically active species, capable of forming stronger interactions with the target protein through ionic bonds and hydrogen bonds.

In vitro studies using liver microsomes or purified esterases are essential to confirm this metabolic pathway. For example, studies on other methyl ester-containing drugs have demonstrated their rapid hydrolysis to the active carboxylic acid form in the presence of these enzyme preparations acs.org. The rate of this hydrolysis can vary significantly between species researchgate.net. It has been shown that for some synthetic cannabinoids containing a methyl ester, hydrolysis results in a metabolite that is lighter by 14.0151017 Da (−CH2) than the parent drug mdpi.com.

The following table summarizes the potential metabolic transformation of this compound based on general knowledge of ester metabolism.

| Parent Compound | Metabolic Reaction | Primary Metabolite | Enzymes Involved | Expected Change in Activity |

|---|---|---|---|---|

| This compound | Ester Hydrolysis | (Biphenyl-4-yloxy)acetic acid | Carboxylesterases | Potentially increased biological activity due to the formation of a carboxylate anion that can engage in stronger target binding. |

Beyond its role as a potential prodrug, the intact ester moiety can also contribute directly to biological recognition. The carbonyl oxygen of the ester can act as a hydrogen bond acceptor, and the entire ester group can participate in van der Waals and hydrophobic interactions within the binding pocket of a target protein. However, the transient nature of this form in a biological system due to rapid metabolism is a key consideration.

Exploration of Novel Molecular Targets and Binding Mechanisms through Screening and Affinity Proteomics

While initial research may focus on a hypothesized molecular target for "this compound," a comprehensive understanding of its pharmacological profile requires an unbiased exploration of its potential protein interactions. Modern proteomic techniques offer powerful tools to identify novel molecular targets and elucidate binding mechanisms.

Screening methodologies, such as high-throughput screening (HTS), can be employed to test the compound against large libraries of purified proteins or in cell-based assays that report on the activity of specific signaling pathways. This approach can quickly identify potential "hits" that warrant further investigation.

Affinity-based proteomics and chemoproteomics are more sophisticated approaches that allow for the identification of direct binding partners of a small molecule within a complex biological sample, such as a cell lysate or even in living cells nih.govresearchgate.net. These techniques typically involve immobilizing a derivative of the compound of interest onto a solid support (e.g., beads) to "pull down" its interacting proteins. Alternatively, a photoreactive or chemically reactive group can be incorporated into the molecule, which, upon activation, forms a covalent bond with its binding partners, allowing for their subsequent identification by mass spectrometry nih.govkyoto-u.ac.jp.

The general workflow for affinity proteomics in identifying novel targets for a compound like this compound is outlined below:

| Step | Description | Key Outcome |

|---|---|---|

| 1. Probe Synthesis | Synthesize an analog of this compound containing a reactive or affinity tag. | A tool compound for affinity-based pulldown or covalent labeling. |

| 2. Incubation with Proteome | Incubate the probe with a complex protein mixture (e.g., cell lysate). | Formation of probe-protein complexes. |

| 3. Enrichment of Probe-Protein Complexes | Use the tag to isolate the probe and any bound proteins from the rest of the proteome. | A purified sample of potential binding partners. |

| 4. Protein Identification | Identify the enriched proteins using mass spectrometry. | A list of candidate target proteins. |

| 5. Target Validation | Confirm the interaction between the original compound and the identified proteins using orthogonal assays (e.g., enzymatic assays, surface plasmon resonance). | Validated molecular targets. |

The application of these unbiased, proteome-wide techniques is crucial for moving beyond a single-target-focused approach and embracing a more systems-level understanding of the pharmacology of "this compound." This can uncover unexpected therapeutic opportunities and provide a more complete picture of its mechanism of action.

Advanced Research Applications and Methodological Contributions

Methyl (biphenyl-4-yloxy)acetate as a Chemical Probe for Investigating Biological Pathways

While this compound itself is not extensively documented as a direct chemical probe, its core structure, the (biphenyl-4-yloxy)acetate scaffold, is integral to the design of molecules used to investigate biological pathways. The biphenyl (B1667301) moiety can act as a pharmacophore, a molecular feature that ensures the pharmacological activity of a drug. nih.gov Researchers have synthesized derivatives of (biphenyl-4-yloxy)acetic acid to probe various biological targets.

For instance, derivatives of this scaffold have been developed as radioligands for imaging the glycine (B1666218) transporter 1 (GlyT-1) in the brain using positron emission tomography (PET). cpn.or.kr Although the specific radioligand, [¹¹C]CHIBA-3007, showed low specific binding in vivo, this line of research highlights the potential of the biphenyl-based structure to create probes for neurological targets. cpn.or.kr The design of such probes relies on the core scaffold's ability to be chemically modified to achieve the desired binding affinity and pharmacokinetic properties for imaging specific biological processes.

Furthermore, the development of photoaffinity probes based on related biphenyl structures, such as honokiol (B1673403) derivatives, demonstrates a strategy that could be applied to the (biphenyl-4-yloxy)acetate scaffold. jst.go.jp These probes are designed to bind to their protein targets and then, upon photoactivation, form a covalent bond, allowing for the identification and characterization of the binding partners. This approach is invaluable for elucidating the mechanism of action of bioactive compounds and mapping protein-ligand interactions within complex biological systems.

Development of Novel Synthetic Methodologies Inspired by the Compound's Reactivity

The synthesis and functionalization of the (biphenyl-4-yloxy)acetate scaffold have contributed to the refinement and application of modern synthetic methodologies. The preparation of this compound and its derivatives often involves key chemical transformations that have been optimized and expanded upon in the broader context of organic synthesis.

One of the most prominent synthetic strategies employed is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is crucial for constructing the biphenyl core by coupling a boronic acid with a halide. nih.gov Researchers have explored various conditions, including different palladium catalysts, bases, and solvent systems, to achieve high yields and functional group tolerance in the synthesis of complex biphenyl derivatives. nih.gov For example, the synthesis of 2-([biphenyl]-4-yloxy)quinolin-3-carbaldehydes utilized a [(dppf)PdCl₂] catalyst with Cs₂CO₃ as the base in a water/1,4-dioxane mixture to achieve good yields. nih.gov

The reactivity of the ether linkage and the ester group in this compound also provides avenues for synthetic innovation. For instance, a one-pot synthesis of aryloxyalkyl esters from phenolic esters and halogenated alcohols has been developed, which involves an acyl transfer mechanism. mdpi.com While this specific method starts from a phenolic ester, the principles are applicable to the synthesis and modification of the (biphenyl-4-yloxy)acetate structure.

Furthermore, the synthesis of derivatives often starts with the alkylation of 4-hydroxybiphenyl with an appropriate haloacetate, such as ethyl chloroacetate (B1199739) or methyl bromoacetate. ijrpr.comsci-hub.se The efficiency of this mono-O-alkylation is a key step that has been a subject of methodological development to avoid the formation of di-substituted products. researchgate.net

Contributions to Ligand Design and Pre-clinical Drug Discovery Research

The (biphenyl-4-yloxy)acetate scaffold is a prominent feature in the design of ligands for various biological targets, leading to the development of potential therapeutic agents. The combination of the biphenyl group, which can engage in hydrophobic and π-stacking interactions, and the carboxylic acid or ester group, which can act as a hydrogen bond donor or acceptor, makes this scaffold a valuable starting point for drug discovery.

Anti-inflammatory Agents and COX-2 Inhibitors: Derivatives of (biphenyl-4-yloxy)acetic acid have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs). connectjournals.com The structural modification of the carboxyl group has been shown to reduce gastrointestinal side effects and enhance anti-inflammatory activity. connectjournals.com Researchers have synthesized and performed docking studies on 5-(([1,1'-biphenyl]-4-yloxy)methyl)-2-(N-methylene)amino-1,3,4-thiadiazoles as potential cyclooxygenase-2 (COX-2) inhibitors. connectjournals.com Molecular docking studies indicated that some of these derivatives exhibited higher binding affinity to the COX-2 protein than the standard drug, diclofenac. connectjournals.com

Table 1: Docking Results of 1,3,4-Thiadiazole Derivatives against COX-2

| Compound | Substituent | Binding Affinity (kcal/mol) |

|---|---|---|

| M8 | 4-methylphenyl | -10.12 |

| M12 | 4-N-dimethylphenyl | -10.05 |

| Diclofenac (Standard) | - | -8.54 |

Anticancer Research: The biphenyl scaffold is also explored in the design of anticancer agents. For example, quinoline-appended biaryls derived from a (biphenyl-4-yloxy) scaffold have been synthesized and evaluated in silico for their potential to inhibit the breast cancer protein 3ERT. nih.gov Docking studies revealed that some of these compounds have a high binding affinity to the protein's active site. nih.gov

Table 2: In Silico Binding Energies of Quinolone Appended Biaryls against 3ERT

| Compound | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|

| 5h | -9.39 | Thr347, Glu353, Arg394 |

Other Therapeutic Areas: The versatility of the scaffold is further demonstrated by its use in developing inhibitors for other enzymes, such as carbonic anhydrase, where 1,1′-biphenyl-4-sulfonamide derivatives have shown high potency and selectivity. acs.org Additionally, the (biphenyl-4-yloxy)acetic acid structure is related to compounds that have been investigated as inhibitors of protein tyrosine phosphatase 1B, which is a target for anti-hyperglycemic drugs. nih.gov

Utilization in Materials Science and Polymer Chemistry as a Building Block (if applicable)

While the primary application of this compound and its derivatives has been in medicinal chemistry, there is emerging evidence for their utility in materials science. The rigid and conjugated nature of the biphenyl backbone makes it an attractive component for creating advanced materials with specific optical and electronic properties.

A notable example is the investigation of a related compound, ethyl 2-((4′-hydroxy-[1,1′-biphenyl]-4-yl)oxy)acetate (EBPA), for its nonlinear optical (NLO) properties. researchgate.netzendy.io Computational studies, including Density Functional Theory (DFT), have suggested that EBPA exhibits better NLO activity than standard reference molecules. researchgate.netzendy.io This opens up the possibility of using (biphenyl-4-yloxy)acetate derivatives as building blocks for high-tech applications in photonics and optoelectronics. The stability and donating capability of the molecule, as indicated by global reactivity parameters, further support its potential in this area. researchgate.netzendy.io

Although direct incorporation of this compound into polymers is not widely reported, the general class of biphenyl-containing monomers is used in the synthesis of high-performance polymers. These polymers often exhibit desirable properties such as high thermal stability, mechanical strength, and specific liquid crystalline behaviors, making them suitable for applications in electronics and aerospace. The (biphenyl-4-yloxy)acetate structure could potentially be modified to create monomers for polymerization, introducing specific functionalities into the resulting polymer chain.

Future Directions and Emerging Research Avenues for (biphenyl-4-yloxy)acetate Scaffolds

The (biphenyl-4-yloxy)acetate scaffold continues to be a fertile ground for research, with several promising future directions.

Development of More Selective and Potent Biological Probes: A key future direction is the design of more sophisticated chemical probes based on this scaffold. This includes the development of highly selective and potent radioligands for PET imaging of a wider range of biological targets beyond GlyT-1. The synthesis of photoaffinity probes with the (biphenyl-4-yloxy)acetate core could also provide powerful tools for target identification and validation in drug discovery.

Exploration of New Therapeutic Targets: The proven versatility of the scaffold in targeting enzymes like COX-2 and carbonic anhydrase, as well as its potential in cancer research, suggests that it can be adapted to inhibit other disease-relevant proteins. Future research will likely focus on creating libraries of (biphenyl-4-yloxy)acetate derivatives for high-throughput screening against a diverse array of therapeutic targets. The development of proteomimetics based on the biphenyl scaffold to inhibit protein-protein interactions is another exciting avenue. researchgate.net

Advancements in Materials Science: The preliminary findings on the NLO properties of a related compound warrant further investigation into the materials science applications of the (biphenyl-4-yloxy)acetate scaffold. Future work could involve the synthesis of a series of derivatives with different substituents on the biphenyl rings to tune their optical and electronic properties. Furthermore, the design and synthesis of polymers incorporating this scaffold could lead to novel materials with tailored thermal, mechanical, and photophysical characteristics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.